molecular formula C17H17NO7S2 B2911746 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE CAS No. 957400-10-1

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE

Cat. No.: B2911746
CAS No.: 957400-10-1
M. Wt: 411.44
InChI Key: CNCFYHUKDKJDPK-UHFFFAOYSA-N
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Description

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

3,5-Dimethylphenyl 2-(4-methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula: C15H16N2O5S
  • Molecular Weight: 348.36 g/mol

The presence of a dimethylphenyl group and a sulfonyl-nitrobenzene moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to 3,5-dimethylphenyl derivatives often exhibit biological activities through several mechanisms:

  • Enzyme Inhibition: The sulfonyl and nitro groups may interact with enzyme active sites, leading to inhibition. For instance, sulfonyl groups are known to form reversible covalent bonds with nucleophilic residues in enzymes.
  • Antioxidant Activity: The phenolic structure can scavenge free radicals, thereby reducing oxidative stress within cells.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity: Preliminary studies suggest that related compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Case Studies

  • Cytotoxicity Assays:
    • A study evaluated the cytotoxic effects of various 3,5-dimethylphenyl compounds on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 30 µM, suggesting significant cytotoxicity .
  • In Vivo Studies:
    • Animal model studies have shown that administration of related compounds resulted in reduced tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 10-30 µM against cancer cells
Anti-inflammatoryReduction in TNF-α levels
AntioxidantScavenging of free radicals

Properties

IUPAC Name

(3,5-dimethylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7S2/c1-11-6-12(2)8-13(7-11)25-17(19)10-26(22)16-5-4-14(27(3,23)24)9-15(16)18(20)21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCFYHUKDKJDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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